Uroguanylin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Uroguanylin, also known as this compound, is a useful research compound. Its molecular formula is C61H101N17O25S4 and its molecular weight is 1600.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Hormones - Natriuretic Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Physiological Role and Mechanism of Action

Uroguanylin, along with guanylin, activates guanylate cyclase receptors (GC-C) that lead to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. This signaling pathway is crucial for regulating intestinal secretion and renal function:

- Intestinal Function : this compound enhances chloride and bicarbonate secretion in the intestines, facilitating fluid balance and digestion .

- Renal Function : It influences sodium balance and urine output by acting on renal tubular cells, which is vital for maintaining homeostasis .

Gastrointestinal Disorders

This compound has shown promise in treating various gastrointestinal conditions:

- Irritable Bowel Syndrome (IBS) : Studies indicate that this compound may alleviate symptoms of diarrhea-predominant IBS (IBS-D) by restoring epithelial cell function and enhancing gut motility .

- Colorectal Cancer : Research demonstrates that this compound can inhibit polyp formation in animal models of colorectal cancer. In a study using the Apc Min/+ mouse model, oral administration of this compound reduced polyp numbers by approximately 50% . This suggests a potential role in cancer prevention through modulation of epithelial cell turnover.

Cancer Treatment

This compound's anti-cancer properties are being explored extensively:

- Combination Therapies : Recent studies have investigated the use of this compound-loaded sphingomyelin nanosystems for delivering anticancer drugs like etoposide to metastatic colorectal cancer cells. This approach aims to enhance drug efficacy while minimizing side effects .

- Mechanistic Insights : this compound induces apoptosis in colon carcinoma cells via cGMP signaling pathways, highlighting its potential as a therapeutic agent against colorectal malignancies .

Metabolic Regulation

This compound also plays a role in metabolic processes:

- Satiety Hormone : It has been identified as a satiety hormone that can enhance leptin responsiveness, thereby reducing food intake and body weight in diet-induced obesity models . This suggests potential applications in obesity management.

- Renal Effects : this compound's ability to regulate sodium excretion may contribute to managing conditions like hypertension and heart failure, where fluid balance is critical .

Clinical Findings in IBS-D Patients

A pilot study involving fecal microbiota transplantation (FMT) demonstrated improvements in IBS-D symptoms correlated with increased this compound levels post-treatment. Biopsies indicated that this compound immunoreactive cells were significantly lower in IBS-D patients compared to healthy controls, suggesting a potential therapeutic target for restoring gut health .

Colorectal Cancer Prevention Trials

In clinical settings, the administration of this compound has been linked to decreased polyp formation in high-risk populations, reinforcing its potential as a preventive measure against colorectal cancer progression .

Data Summary Table

Analyse Des Réactions Chimiques

Amide Bond Formation

-

Process : Uroguanylin’s N-terminal amine reacts with activated esters (e.g., NHS esters) to form conjugates. For example, this compound-PEG<sub>12</sub>-C<sub>18</sub> (UroGm) was synthesized by coupling the peptide with a lipid-PEG derivative .

-

Monitoring : Reaction progress tracked via HPLC shows a shift in retention time (t<sub>R</sub> for UroG = 13.8 min → t<sub>R</sub> for UroGm = 14 min) .

-

Yield : 75.45% conjugation efficiency, confirmed by MALDI-TOF (MW ≈ 2,560 Da) .

Structural Modifications

-

Truncation : Removal of N-terminal acidic residues (Glu<sup>96</sup>, Asp<sup>97</sup>) alters pH-dependent receptor binding. The truncated peptide (this compound<sub>98–109</sub>) shows reduced affinity at acidic pH compared to full-length this compound .

-

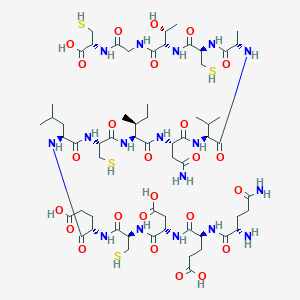

Disulfide Bonds : Two intramolecular disulfide bridges (Cys<sup>4</sup>-Cys<sup>12</sup>, Cys<sup>7</sup>-Cys<sup>15</sup>) stabilize the bioactive conformation .

pH-Dependent Binding and Conformational Changes

This compound’s activity is modulated by pH, driven by its N-terminal acidic residues:

| Condition | Binding Affinity (K<sub>i</sub>) | cGMP Response |

|---|---|---|

| pH 5.0 (acidic) | High (0.14 nM high-affinity site) | Potency ↑ 100-fold |

| pH 8.0 (alkaline) | Low (345 nM low-affinity site) | Potency ↓ 10-fold |

-

Mechanism : Acidic residues (Glu, Asp) protonate at low pH, enhancing receptor interaction .

-

Conformational isomers : Human this compound exists as two stable topoisomers (UgnA and UgnB) due to hindered interconversion caused by a C-terminal leucine .

Chromatography and Spectroscopy

-

HPLC : Separates this compound isomers (UgnA elutes ~0.35 min before UgnB) .

-

MALDI-TOF : Confirms molecular weight (e.g., 2,560 Da for UroGm) .

-

DOSY-NMR : Measures diffusion coefficients (D<sub>UroG</sub> = 3.7 × 10<sup>–10</sup> m<sup>2</sup> s<sup>−1</sup> vs. D<sub>UroGm</sub> = 0.45 × 10<sup>–10</sup> m<sup>2</sup> s<sup>−1</sup>), indicating increased hydrodynamic radius post-conjugation .

Receptor Interaction Studies

This compound binds to guanylyl cyclase-C (GC-C) receptors, with kinetics influenced by chemical modifications:

| Peptide Variant | Receptor Affinity (K<sub>d</sub>) | Activity |

|---|---|---|

| Full-length this compound | 0.14 nM (pH 5.0) | High chloride secretion |

| This compound<sub>98–109</sub> | 0.19 nM (pH 5.0) | Reduced pH sensitivity |

-

Radioligand binding : Competition assays show this compound displaces <sup>125</sup>I-STa with IC<sub>50</sub> = 10 nM at pH 5.0 .

Therapeutic Conjugates

Lipid-PEGylated this compound (UroGm) demonstrates enhanced pharmacokinetics:

-

Bioactivity : Retains GC-C activation (EC<sub>50</sub> = 0.5 µM vs. 0.3 µM for native this compound) .

Key Structural Features

| Residue | Role |

|---|---|

| Cys<sup>4</sup>-Cys<sup>12</sup> | Stabilizes β-sheet conformation |

| Cys<sup>7</sup>-Cys<sup>15</sup> | Forms cyclic structure |

| Glu<sup>96</sup>/Asp<sup>97</sup> | Mediates pH-dependent binding |

Propriétés

Numéro CAS |

152175-68-3 |

|---|---|

Formule moléculaire |

C61H101N17O25S4 |

Poids moléculaire |

1600.8 g/mol |

Nom IUPAC |

(4S)-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C61H101N17O25S4/c1-9-26(6)46(60(101)72-33(17-40(64)81)54(95)76-45(25(4)5)59(100)66-27(7)48(89)73-36(21-105)57(98)78-47(28(8)79)58(99)65-19-41(82)67-38(23-107)61(102)103)77-56(97)37(22-106)75-52(93)32(16-24(2)3)70-51(92)31(12-15-43(85)86)69-55(96)35(20-104)74-53(94)34(18-44(87)88)71-50(91)30(11-14-42(83)84)68-49(90)29(62)10-13-39(63)80/h24-38,45-47,79,104-107H,9-23,62H2,1-8H3,(H2,63,80)(H2,64,81)(H,65,99)(H,66,100)(H,67,82)(H,68,90)(H,69,96)(H,70,92)(H,71,91)(H,72,101)(H,73,89)(H,74,94)(H,75,93)(H,76,95)(H,77,97)(H,78,98)(H,83,84)(H,85,86)(H,87,88)(H,102,103)/t26-,27-,28+,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,45-,46-,47-/m0/s1 |

Clé InChI |

SJMPVWVIVWEWJK-AXEIBBKLSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)N |

Key on ui other cas no. |

152175-68-3 |

Séquence |

QEDCELCINVACTGC |

Synonymes |

uroguanylin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.